Eucalyptol

Steroid-sparing Severe asthma Prednisolone reduction

Eucalyptol (1,8-cineole, CAS 470-82-6) is a natural monoterpene cyclic ether and the principal constituent (up to 90%) of eucalyptus essential oil. It is classified as a mucolytic, anti-inflammatory, bronchodilatory, and antimicrobial agent, with a well-documented safety profile in humans.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 470-82-6
Cat. No. B1671775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucalyptol
CAS470-82-6
Synonyms1,8 Cineol
1,8 Cineole
1,8 Epoxy p menthane
1,8-cineol
1,8-cineole
1,8-Epoxy-p-menthane
cineole
eucalyptol
Soledum
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(O1)(CC2)C)C
InChIInChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3
InChIKeyWEEGYLXZBRQIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOily liquid
SolubilityInsoluble (<1 mg/ml at 68 °F) (NTP, 1992)
In water, 3.50X10+3 mg/L at 21 °C
Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils
Soluble in alcohols, most fixed oils, glycerin, propylene glycol;  1:5 in 60% alcohol
Soluble in ethanol, ethyl ether;  slightly soluble in carbon tetrachloride
Insoluble in water;  miscible in oils
soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eucalyptol (CAS 470-82-6) Procurement Guide: Core Identity and Pharmacological Profile


Eucalyptol (1,8-cineole, CAS 470-82-6) is a natural monoterpene cyclic ether and the principal constituent (up to 90%) of eucalyptus essential oil . It is classified as a mucolytic, anti-inflammatory, bronchodilatory, and antimicrobial agent, with a well-documented safety profile in humans .

Why Eucalyptol (CAS 470-82-6) Cannot Be Replaced by Generic Monoterpenes or Standard Mucolytics


Unlike standard mucolytics such as N-acetylcysteine that act primarily through sulfhydryl-disulfide exchange, or sensory monoterpenes such as menthol that activate the irritant receptor TRPA1, eucalyptol uniquely combines mucolytic, anti-inflammatory, bronchodilatory, and TRPA1-antagonist activities within a single molecule . Procurement of generic monoterpene mixtures or single-action secretolytics therefore fails to replicate the integrated respiratory pharmacology of isolated 1,8-cineole .

Quantitative Differentiation Evidence for Eucalyptol (CAS 470-82-6) Against Key Comparators


Eucalyptol Demonstrates a 36% Oral Glucocorticosteroid-Sparing Effect in Severe Asthma vs. 7% for Placebo

In a double-blind, placebo-controlled trial in patients with steroid-dependent severe asthma, oral 1,8-cineole (200 mg t.i.d.) reduced daily prednisolone dosage by 36% (mean decrease 3.75 mg, range 2.5–10 mg), compared with a 7% reduction (2.5–5 mg) in the placebo group . This steroid-sparing property is not reported for standard mucolytics such as N-acetylcysteine or ambroxol, representing a therapeutically meaningful and quantifiable differentiator.

Steroid-sparing Severe asthma Prednisolone reduction

Eucalyptol Significantly Reduces COPD Exacerbation Frequency, Severity, and Duration vs. Placebo

In a 6-month, double-blind, placebo-controlled trial involving 242 stable COPD patients, concomitant cineole (200 mg t.i.d.) significantly reduced the combined endpoint of exacerbation frequency, severity, and duration compared with placebo, alongside significant improvements in lung function and dyspnea . This demonstrates clinical efficacy at the disease level, beyond simple mucolysis.

COPD Exacerbation reduction Mucolytic

Eucalyptol Antagonizes TRPA1 (IC50 0.5 mM) While Menthol Activates TRPA1 (EC50 28.4 µM): Functional Oppositeness at the Irritant Receptor

Electrophysiological studies reveal that 1,8-cineole dose-dependently inhibits human TRPA1 currents evoked by menthol with an IC50 of 0.5 ± 0.1 mM . In contrast, menthol activates human TRPA1 with an EC50 of 28.4 ± 3.6 µM . Thus, eucalyptol functions as a TRPA1 antagonist, blocking irritant signaling, while menthol acts as a TRPA1 agonist, potentially provoking irritation at elevated concentrations.

TRPA1 antagonist TRPM8 agonist Sensory irritation

Eucalyptol Exhibits 4-Fold Lower Cytotoxicity than Thujone in Colorectal Carcinoma HCT 116 Cells

In a comparative MTT assay using HCT 116 human colorectal carcinoma cells, eucalyptol displayed an IC50 of 4 mM, compared to 1 mM for thujone, representing a 4-fold lower cytotoxic potency . Camphor yielded an intermediate IC50 of 4.5 mM, placing eucalyptol among the least cytotoxic of the three monoterpenes tested in this cellular model.

Cytotoxicity Safety profile Monoterpene comparison

Eucalyptol Relaxes Airway Smooth Muscle with an IC50 of 127 µg/mL, Providing Bronchodilatory Activity Absent from Standard Mucolytics

Eucalyptol elicited concentration-dependent relaxation of histamine-precontracted guinea pig tracheal smooth muscle, achieving 113.6 ± 11.7% maximal relaxation with an IC50 of 127.0 µg/mL . By comparison, the reference β2-agonist fenoterol achieved 129.7 ± 14.6% relaxation with an IC50 of 0.13 µg/mL . While less potent than fenoterol, this bronchodilatory activity is not shared by N-acetylcysteine or ambroxol, which lack direct airway smooth muscle relaxant properties.

Bronchodilation Airway smooth muscle Respiratory pharmacology

Eucalyptol Inhibits 5-HT3 Receptors (IC50 258 µM), Expanding its Multi-Target Pharmacological Profile Beyond Mucolysis

Eucalyptol inhibits 5-HT-evoked currents in oocytes expressing human 5-HT3 receptors with an IC50 of 258 µM . Menthol inhibits the same receptor with an IC50 of 163 µM . Although menthol is a more potent inhibitor (1.58-fold difference), eucalyptol's 5-HT3 antagonism adds to its multi-target profile—combining 5-HT3 inhibition with mucolytic, anti-inflammatory, bronchodilatory, and TRPA1-antagonist activities—which menthol lacks in its agonist profile at TRPA1.

5-HT3 receptor Anti-emetic Multi-target pharmacology

Procurement-Driven Application Scenarios for Eucalyptol (CAS 470-82-6)


Steroid-Sparing Add-on Therapy for Severe Asthma

Eucalyptol at 200 mg t.i.d. orally reduces systemic corticosteroid requirements by 36% in severe asthma patients, enabling development of oral steroid-sparing formulations that lower cumulative glucocorticoid exposure . This scenario is supported by a double-blind, placebo-controlled trial demonstrating a 29 percentage-point advantage over placebo.

Adjunctive Treatment for Stable COPD to Reduce Exacerbation Burden

Concomitant cineole at 200 mg t.i.d. significantly reduces the frequency, severity, and duration of COPD exacerbations over a 6-month period, alongside improvements in lung function and dyspnea . This positions eucalyptol as a disease-modifying adjunct distinct from simple expectorants.

Non-Irritant Cooling and Anti-Inflammatory Formulations via TRPM8 Agonism and TRPA1 Antagonism

Eucalyptol's dual profile as a TRPM8 agonist and TRPA1 antagonist (IC50 0.5 mM vs. menthol-evoked currents) enables topical and inhaled formulations that deliver a cooling sensation without the TRPA1-mediated irritation associated with menthol . This is directly supported by electrophysiological and in vivo sensory irritation data.

Low-Toxicity Monoterpene for Long-Term Inhalation or Oral Products

With a cytotoxicity IC50 of 4 mM in human HCT 116 cells—four-fold less cytotoxic than thujone (IC50 1 mM)—and an acute oral LD50 of 2,480 mg/kg in rats, eucalyptol offers a quantifiably safer profile for chronic-use respiratory and oral care formulations compared to thujone-containing botanicals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eucalyptol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.